methyl}phenol CAS No. 446269-88-1](/img/structure/B2813777.png)
2,6-Di-tert-butyl-4-{[4-(dimethylamino)phenyl](4-ethylpiperazin-1-yl)methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,6-Di-tert-butyl-4-{4-(dimethylamino)phenylmethyl}phenol” is a hindered phenolic compound. It is used as an antioxidant to stabilize lubricant oils . The compound has a molecular weight of 263.42 .
Molecular Structure Analysis
The linear formula of the compound is (CH3)2NCH2C6H2[C(CH3)3]2OH . For a detailed molecular structure, you may refer to resources like the NIST Chemistry WebBook .Physical And Chemical Properties Analysis
The compound is a solid with a boiling point of 172°C/30mmHg and a melting point of 90-95°C .Wissenschaftliche Forschungsanwendungen
Natural Sources and Bioactivities of Phenolic Compounds
Phenolic compounds, such as 2,4-Di-tert-butylphenol and its analogs, have been extensively studied for their natural sources and bioactivities. These compounds are produced by a wide variety of organisms and exhibit potent toxicity against many testing organisms, including bacteria, fungi, and animals. They are often major components of volatile or essential oils and might play a role in autotoxicity and endocidal regulation within producing organisms (Zhao et al., 2020).
Synthetic Phenolic Antioxidants and Environmental Concerns
Synthetic phenolic antioxidants (SPAs), such as butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA), related to the phenolic structure of the query compound, are used to extend product shelf life by retarding oxidative reactions. These compounds have been detected in various environmental matrices and human tissues, raising concerns about their environmental fate, human exposure, and potential toxicity. SPAs may exhibit hepatic toxicity, endocrine-disrupting effects, and carcinogenicity, highlighting the importance of further research on their environmental behavior and toxicological impacts (Liu & Mabury, 2020).
Parabens: Analogues with Environmental Persistence
Parabens, while not structurally identical, share functional similarities with phenolic antioxidants, acting as preservatives in various products. Despite their biodegradability, parabens persist in environmental matrices due to continuous introduction and consumption, raising concerns about their ecological impact and potential as weak endocrine disruptors (Haman et al., 2015).
Potential Applications and Environmental Impact
The detailed information on 2,6-Di-tert-butyl-4-{4-(dimethylamino)phenylmethyl}phenol specifically could not be extracted directly from the scientific literature. However, based on the applications and concerns associated with structurally similar compounds, it is conceivable that research into this compound could focus on exploring its potential as a synthetic antioxidant, its bioactive properties, and understanding its environmental fate and impact. The toxicity and bioactivity profile of such a compound would be of particular interest for applications in material science, pharmacology, and environmental science.
Safety and Hazards
The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard. It has hazard statements H302 - H317 - H319 - H410, indicating it is harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, and is very toxic to aquatic life with long-lasting effects .
Eigenschaften
IUPAC Name |
2,6-ditert-butyl-4-[[4-(dimethylamino)phenyl]-(4-ethylpiperazin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H45N3O/c1-10-31-15-17-32(18-16-31)26(21-11-13-23(14-12-21)30(8)9)22-19-24(28(2,3)4)27(33)25(20-22)29(5,6)7/h11-14,19-20,26,33H,10,15-18H2,1-9H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNLPDWSPAICBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CC=C(C=C2)N(C)C)C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H45N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Di-tert-butyl-4-{[4-(dimethylamino)phenyl](4-ethylpiperazin-1-yl)methyl}phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(Oxiran-2-yl)ethyl]cyclobutan-1-ol](/img/structure/B2813694.png)
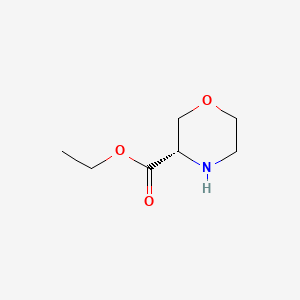
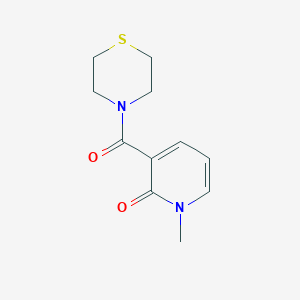
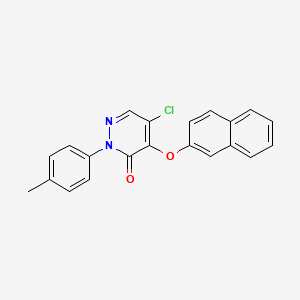
![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2813701.png)
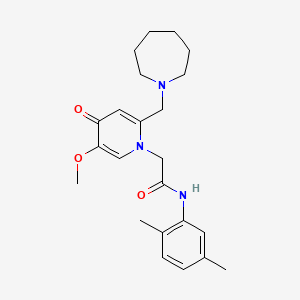

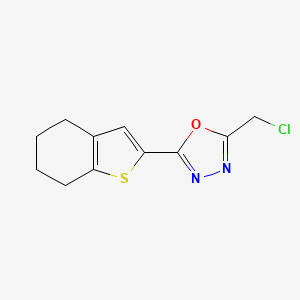
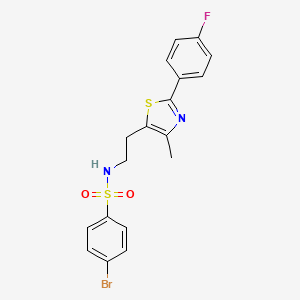

![1-[(5S,8R,10S,13S)-3-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-16-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B2813714.png)
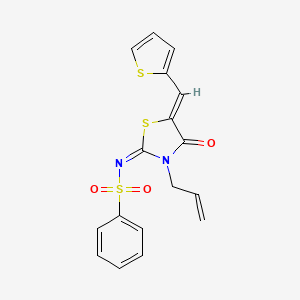
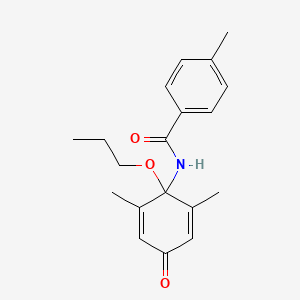
![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2813717.png)